Secalciferol
CAS No.: 55721-11-4
VCID: VC21337886
Molecular Formula: C27H44O3
Molecular Weight: 416.6 g/mol
* For research use only. Not for human or veterinary use.

Description |
Secalciferol, also known as 24,25-dihydroxyvitamin D3 (24R,25(OH)2D3), is a metabolite of vitamin D. It plays a crucial role in bone metabolism and calcium homeostasis. As a steroid hormone, Secalciferol is involved in various physiological processes, including bone ossification and the regulation of calcium and phosphorus levels in the body . Physiological Role of SecalciferolSecalciferol is essential for bone fracture healing and plays a significant role in human bone and mineral metabolism . It enhances osteocalcin synthesis, which is crucial for bone mineralization. Secalciferol also regulates calcium homeostasis by inhibiting calcium channels, which helps maintain optimal calcium levels in the body . Biological Effects of SecalciferolSecalciferol has been shown to have several biological effects:
Research FindingsRecent studies have highlighted Secalciferol's role in bone health and its potential therapeutic applications:
|
---|---|
CAS No. | 55721-11-4 |
Product Name | Secalciferol |
Molecular Formula | C27H44O3 |
Molecular Weight | 416.6 g/mol |
IUPAC Name | (3R,6R)-6-[(1R,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-2,3-diol |
Standard InChI | InChI=1S/C27H44O3/c1-18-8-12-22(28)17-21(18)11-10-20-7-6-16-27(5)23(13-14-24(20)27)19(2)9-15-25(29)26(3,4)30/h10-11,19,22-25,28-30H,1,6-9,12-17H2,2-5H3/b20-10+,21-11-/t19-,22+,23-,24?,25-,27-/m1/s1 |
Standard InChIKey | FCKJYANJHNLEEP-AOWQBJNISA-N |
Isomeric SMILES | C[C@H](CC[C@H](C(C)(C)O)O)[C@H]1CCC\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C |
SMILES | CC(CCC(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |
Canonical SMILES | CC(CCC(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |
Physical Description | Solid |
Synonyms | (24R)-24,25-Dihydroxyvitamin D3 24,25 Dihydroxycholecalciferol 24,25 Dihydroxyvitamin D 3 24,25 Dihydroxyvitamin D3 24,25-Dihydroxycholecalciferol 24,25-Dihydroxyvitamin D 3 24,25-Dihydroxyvitamin D 3, (3beta,5Z,7E,24R)-Isomer 24,25-Dihydroxyvitamin D3 24R,25 Dihydroxycholecalciferol 24R,25-Dihydroxycholecalciferol Dihydroxyvitamin D3, 24,25 |
PubChem Compound | 53477805 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume